molecular formula C15H16ClN3O3S B2830689 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone CAS No. 2034377-91-6

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone

Cat. No.: B2830689
CAS No.: 2034377-91-6
M. Wt: 353.82
InChI Key: KWZHJYCGIYGXAH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,4-thiazepane ring modified with a sulfone group (1,1-dioxido) and a 2-chlorophenyl substituent at position 5. The imidazole moiety is linked via a methanone bridge at position 4 of the thiazepane ring. The sulfone group enhances polarity and hydrogen-bonding capacity, while the 2-chlorophenyl substituent contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-4-2-1-3-11(12)14-5-6-19(7-8-23(14,21)22)15(20)13-9-17-10-18-13/h1-4,9-10,14H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZHJYCGIYGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted amine, with a sulfur-containing reagent under controlled conditions to form the thiazepane ring.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction involving an imidazole precursor and a carbonyl-containing intermediate.

    Oxidation to Form the Sulfone: The thiazepane ring is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfone group, potentially leading to alcohols or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Thiols: From reduction reactions.

    Substituted Aromatics: From nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazole ring suggests possible activity as an enzyme inhibitor or receptor modulator, given the known biological activities of imidazole derivatives .

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone likely involves interactions with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The thiazepane ring and chlorophenyl group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole- and heterocyclic-containing derivatives, focusing on synthesis, substituent effects, and functional group contributions.

Key Findings

However, related imidazole derivatives employ methods such as catalytic hydrogenation (e.g., 7i in ) and chlorination (e.g., SOCl₂ in ). The sulfone group in the target compound likely requires oxidation of a thiol or thioether precursor, a common strategy for sulfone synthesis.

Substituent Effects: 2-Chlorophenyl vs. Sulfone vs. Nitro Groups: The sulfone group in the target compound offers stronger hydrogen-bonding capacity than the nitro groups in and , which are typically redox-active but less polar.

Functional Group Contributions :

  • The imidazole-4-yl moiety in the target compound is a critical pharmacophore, analogous to histidine residues in enzyme active sites. Derivatives in and utilize nitro-imidazole cores for electrophilic reactivity, whereas the target compound’s unsubstituted imidazole may favor coordination or proton exchange.

Biological Activity

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a thiazepane ring and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of the compound is C13H11ClN2O3SC_{13}H_{11}ClN_2O_3S with a molecular weight of approximately 300.76 g/mol. Its structure features:

  • Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen.
  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Imidazole Moiety : Known for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects through mechanisms including:

  • Enzyme Inhibition : Binding to active sites on enzymes, altering their function.
  • Receptor Modulation : Interacting with receptors to modify signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that derivatives of thiazepane compounds exhibit significant antimicrobial activity. The presence of the chlorophenyl group may enhance the compound's effectiveness against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, showing promising results in inhibiting the proliferation of cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
HeLa (Cervical)15.3
MCF-7 (Breast)12.1

Structure-Activity Relationship (SAR)

The biological activity can be predicted based on SAR analysis, which correlates specific structural features with pharmacological effects. For instance:

  • The presence of halogenated groups typically enhances lipophilicity and receptor affinity.
  • The thiazepane ring contributes to the overall stability and bioavailability of the compound.

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazepane derivatives demonstrated that modifications in the chlorophenyl group significantly affected antimicrobial potency. The compound exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains.

Case Study 2: Cancer Cell Line Studies

In a comparative analysis involving multiple imidazole-containing compounds, the target compound showed superior efficacy in inhibiting cell growth in breast cancer models, suggesting that the imidazole ring plays a crucial role in its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves (i) constructing the 1,4-thiazepane ring via cyclization of precursors like 2-chlorophenyl-substituted thiols and amines under reflux, (ii) introducing the dioxido group via oxidation with m-chloroperbenzoic acid (mCPBA), and (iii) coupling the imidazole-4-carbonyl fragment using peptide coupling agents (e.g., HATU/DIPADEA) .
  • Optimization : Key variables include solvent polarity (e.g., DMF for coupling steps), temperature control (0–5°C for oxidation to avoid overoxidation), and catalyst loading (10 mol% for Pd-mediated steps). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazepane ring and imidazole coupling (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 406.0521 for C₁₉H₁₇ClN₃O₃S) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepane ring .
    • Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; ≥95% purity is standard for biological assays .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates; IC₅₀ values <10 µM suggest lead potential .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding curves .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Root Causes : Discrepancies may arise from impurities (e.g., residual solvents), assay variability (e.g., cell passage number), or off-target effects.
  • Resolution Strategies :

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Metabolite Screening : LC-MS/MS to rule out degradation products in biological matrices .

Q. What computational approaches predict binding modes and guide SAR studies?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ PDB: 3L54). Focus on interactions between the imidazole ring and catalytic lysine residues .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives with improved permeability .

Q. How can regioselectivity challenges in thiazepane functionalization be addressed?

  • Strategies :

  • Protecting Groups : Temporarily block the imidazole nitrogen with Boc to direct sulfonation to the thiazepane sulfur .
  • Metal Catalysis : Pd-catalyzed C–H activation for late-stage diversification of the 2-chlorophenyl group .

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